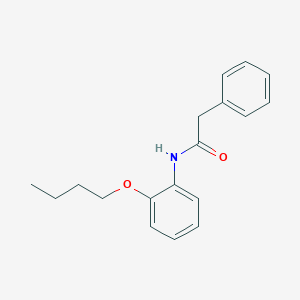![molecular formula C21H19N3O2 B267288 N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide](/img/structure/B267288.png)
N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide, also known as CPI-613, is a novel anticancer drug that has gained significant attention in recent years. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mechanism of Action
The mechanism of action of N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide involves targeting the mitochondrial tricarboxylic acid (TCA) cycle, which is a key metabolic pathway in cancer cells. N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide inhibits two enzymes in the TCA cycle, namely pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, leading to a disruption in the energy production process of cancer cells. This disruption ultimately leads to cell death and tumor regression.
Biochemical and Physiological Effects:
N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the proliferation and migration of cancer cells. In addition, N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide has been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective anticancer drug.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide is its ability to enhance the efficacy of other anticancer drugs, making it a promising candidate for combination therapy. However, one of the limitations of N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide is its poor solubility, which can make it difficult to administer in certain formulations.
Future Directions
For the development of N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide include optimization of its formulation, identification of biomarkers, and further clinical trials.
Synthesis Methods
N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide is a synthetic compound that can be prepared through a multistep process involving the reaction of isonicotinic acid with 3-aminobenzoic acid and 3-phenylpropanoic acid. The resulting product is then subjected to a series of purification steps to obtain N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide in a pure form.
Scientific Research Applications
N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. These studies have shown that N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide has potent anticancer activity against a wide range of cancer cell lines, including pancreatic, liver, and lung cancer cells. Furthermore, N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide has been shown to enhance the efficacy of other anticancer drugs, such as gemcitabine and cisplatin.
properties
Product Name |
N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide |
|---|---|
Molecular Formula |
C21H19N3O2 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[3-(3-phenylpropanoylamino)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H19N3O2/c25-20(10-9-16-5-2-1-3-6-16)23-18-7-4-8-19(15-18)24-21(26)17-11-13-22-14-12-17/h1-8,11-15H,9-10H2,(H,23,25)(H,24,26) |
InChI Key |
BRSNPDVVOZDSQV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=NC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B267205.png)
![N-[4-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B267207.png)
![4-{[(4-Tert-pentylphenoxy)acetyl]amino}benzamide](/img/structure/B267208.png)
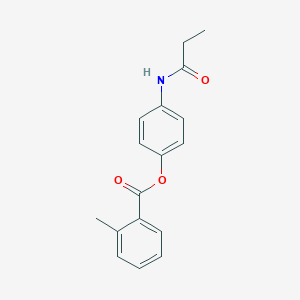
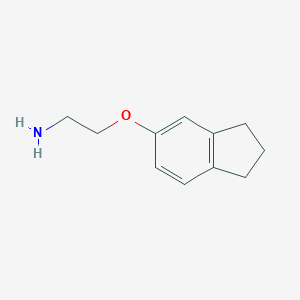
![N-[3-(benzyloxy)phenyl]-2-furamide](/img/structure/B267212.png)
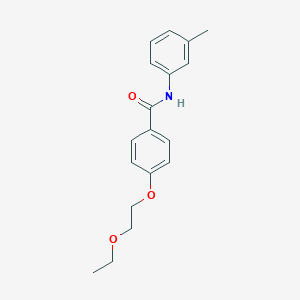
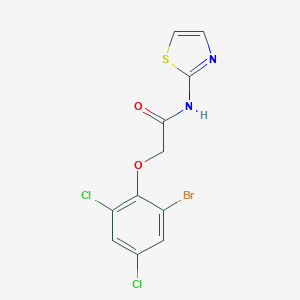
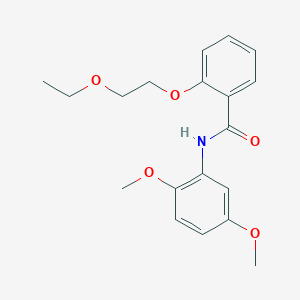
![N-[2-(allyloxy)phenyl]-2-phenylacetamide](/img/structure/B267217.png)
![2-(4-methoxyphenyl)-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B267219.png)
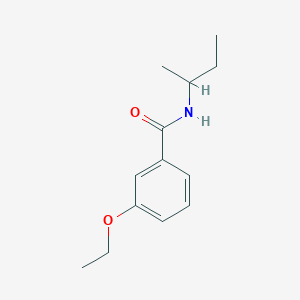
![N-[4-(2-ethoxyethoxy)phenyl]-4-methylbenzamide](/img/structure/B267221.png)
